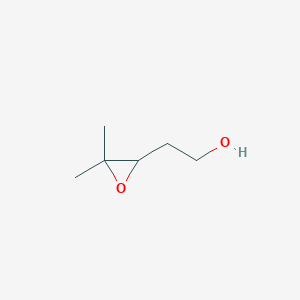

2-(3,3-Dimethyloxiran-2-yl)ethanol

Description

2-(3,3-Dimethyloxiran-2-yl)ethanol (CAS: 18511-56-3), also known as (3,3-dimethyloxiran-2-yl)methanol, is an epoxide-containing alcohol with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . This compound features a strained oxirane (epoxide) ring substituted with two methyl groups at the 3,3-positions and a hydroxymethyl group at the 2-position. Its stereochemical configuration has been studied in synthetic intermediates, such as in the synthesis of benzofuran derivatives and santalane sesquiterpenoids .

The compound is primarily used in laboratory settings as a precursor for complex organic syntheses, including the preparation of cyclic aminonitrones and marine fungal metabolites . Its reactive epoxide moiety enables participation in ring-opening reactions, which are critical in generating polyfunctionalized molecules. Notably, its enantiomeric forms (e.g., 2’R vs. 2’S) have been distinguished via optical rotation comparisons .

Properties

CAS No. |

162131-96-6 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-(3,3-dimethyloxiran-2-yl)ethanol |

InChI |

InChI=1S/C6H12O2/c1-6(2)5(8-6)3-4-7/h5,7H,3-4H2,1-2H3 |

InChI Key |

ZPGGKNZDYTVOTP-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)CCO)C |

Canonical SMILES |

CC1(C(O1)CCO)C |

Synonyms |

Oxiraneethanol, 3,3-dimethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing properties:

Reactivity and Stability

- Epoxide Reactivity: this compound undergoes nucleophilic ring-opening reactions, similar to 2,3-epoxypropan-1-ol. However, its dimethyl substituents increase steric hindrance, slowing hydrolysis compared to unsubstituted epoxides . In aqueous environments, derivatives like (3,3-dimethyloxiran-2-yl)methanol react with sulfates/nitrates to form dihydroxyiso-pentanol (DHIP) esters, whereas simpler epoxides (e.g., 2,3-epoxypropan-1-ol) hydrolyze rapidly without forming stable intermediates .

- Thermal Stability: The dimethyloxirane group enhances thermal stability compared to mono-methylated analogues like (3-methyloxiran-2-yl)methanol (CAS: 872-38-8), which is discontinued due to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.